Razuprotafib, also known as AKB-9778, is a potent and selective small molecule inhibitor of vascular endothelial protein tyrosine phosphatase (VE-PTP). [, ] It functions by preventing the dephosphorylation of Tie2, a receptor tyrosine kinase primarily expressed on endothelial cells. [, ] This inhibition leads to the activation of the Tie2 signaling pathway, which plays a crucial role in maintaining vascular integrity and regulating endothelial cell survival, proliferation, and migration. [, , ] Therefore, razuprotafib serves as a valuable tool for investigating the role of Tie2 signaling in various physiological and pathological processes, particularly in the context of vascular biology and diseases.
The synthesis of Razuprotafib involves standard organic synthesis techniques. While specific synthetic routes are not extensively detailed in the literature, it is known that the compound can be prepared using a series of chemical reactions that incorporate various reagents and solvents typical in pharmaceutical chemistry .
The synthetic process may include steps such as:
Razuprotafib has a complex molecular structure characterized by several functional groups that contribute to its biological activity. The molecular formula is , with a specific arrangement of atoms that allows it to interact effectively with its target proteins .
Key structural data includes:
InChI=1S/C26H26N4O6S3/c1-36-26(32)29-21(15-17-6-3-2-4-7-17)24(31)27-20(22-16-38-25(28-22)23-8-5-13-37-23)14-18-9-11-19(12-10-18)30-39(33,34)35/h2-13,16,20-21,30H,14-15H2,1H3,(H,27,31)(H,29,32)(H,33,34,35)/t20-,21-/m0/s1
KWJDHELCGJFUHW-SFTDATJTSA-N
This data provides a foundation for understanding how Razuprotafib interacts at the molecular level with biological systems.
Razuprotafib primarily undergoes biochemical reactions involving its interaction with VE-PTP. It acts as a potent inhibitor of VE-PTP's catalytic activity with an inhibitory concentration (IC50) of approximately 17 picomolar. This inhibition leads to the restoration of Tie2 activation, which is crucial for maintaining endothelial cell function and vascular stability .
The compound's mechanism involves:
Razuprotafib targets VE-PTP and Tie2 within the angiopoietin-Tie2 signaling pathway. By inhibiting VE-PTP, Razuprotafib prevents the dephosphorylation of Tie2, thereby enhancing its activation. This results in improved endothelial function and stabilization of blood vessels .
Pharmacokinetic studies indicate that Razuprotafib can be self-administered via subcutaneous injection. Its effects have been documented in various experimental settings, demonstrating significant improvements in vascular function over time .
Razuprotafib is typically presented as a solid at room temperature with specific melting points dependent on purity and formulation.
Key chemical properties include:
Relevant analyses often include spectroscopic methods to determine purity and structural integrity.
Razuprotafib has several scientific applications:
Systemic inflammation—triggered by sepsis, trauma, or major surgery—induces endothelial hyperpermeability, leading to life-threatening complications. The endothelial monolayer regulates vascular permeability through intercellular junctions, the glycocalyx, and the extracellular matrix. During inflammation, mediators like VEGF and TNFα disrupt these structures, causing global increased permeability syndrome (GIPS). This results in tissue edema, hypovolemia, and organ dysfunction due to impaired microcirculatory perfusion [2] [5]. For example, extracorporeal circulation (ECC) activates contact-dependent inflammatory pathways, elevating angiopoietin-2 (Ang2) and suppressing Tie2 receptor activity, thereby exacerbating endothelial leakage [5].
Table 1: Key Mediators of Endothelial Barrier Dysregulation
Mediator | Effect on Barrier | Consequence |
---|---|---|
VEGF | Disrupts VE-cadherin junctions | Increased permeability |
Angiopoietin-2 | Antagonizes Tie2 signaling | Junctional destabilization |
TNFα | Induces cytoskeletal remodeling | Leukocyte extravasation |
Thrombin | Cleaves junctional proteins | Edema formation |
Vascular endothelial protein tyrosine phosphatase (VE-PTP) is an endothelial-specific phosphatase encoded by the PTPRB gene. It regulates vascular integrity by targeting two key substrates:
Razuprotafib (AKB-9778), a potent VE-PTP inhibitor (IC₅₀ = 17 pM), blocks this phosphatase activity. By inhibiting VE-PTP, Razuprotafib promotes Tie2 phosphorylation and downstream activation of Rap1/Rac1 signaling. This dissolves actin stress fibers and strengthens junctions, reducing permeability. Crucially, studies show this stabilization occurs even in VE-cadherin-deficient endothelia, confirming Tie2's central role [3].
Table 2: Preclinical Efficacy of Razuprotafib in Disease Models
Model | Key Findings | Mechanistic Insight |
---|---|---|
VEGF-induced skin leak (mice) | 55% reduction in vascular leakage with anti-VE-PTP antibodies [3] | Tie2 phosphorylation, cytoskeletal remodeling |
LPS-induced inflammation | Attenuated leukocyte transmigration and endothelial disruption [3] | Rap1/Rac1 activation |
COVID-19 endotheliopathy | Reduced thrombin generation and vWF release [7] | Tie2-mediated anti-thrombotic effects |
ECC-induced edema (rats) | No improvement in renal perfusion; reduced lung inflammation [5] | Tissue-specific efficacy |
Targeting VE-PTP offers advantages over direct Tie2 agonists:
However, tissue-specific limitations exist. In rat ECC models, Razuprotafib failed to improve renal edema or capillary perfusion despite reducing pulmonary inflammation and improving oxygenation [5]. This highlights the complexity of endothelial heterogeneity and the need for context-specific therapeutic evaluation.
Table 3: Selectivity Profile of Razuprotafib
Phosphatase | IC₅₀ Value | Selectivity vs. VE-PTP |
---|---|---|
VE-PTP | 17 pM | Reference |
HPTPη | 36 pM | ~2-fold less selective |
HPTPγ | 100 pM | ~6-fold less selective |
PTP1B | 780 nM | >45,000-fold less selective |
CAS No.: 2697-85-0
CAS No.: 101-87-1
CAS No.: 210230-40-3
CAS No.: 11104-40-8
CAS No.: 1239908-48-5
CAS No.: